molecular formula C12H16O2 B14497963 Phenol, 3-(2-hydroxycyclohexyl)- CAS No. 65193-15-9

Phenol, 3-(2-hydroxycyclohexyl)-

Cat. No.: B14497963
CAS No.: 65193-15-9
M. Wt: 192.25 g/mol
InChI Key: KZFKNEPEVTXXRG-UHFFFAOYSA-N
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Description

Phenol, 3-(2-hydroxycyclohexyl)-, with the molecular formula C12H16O2, is a chemical compound of interest in pharmacological research . Its structural features, particularly the cyclohexanol group linked to a phenol ring, make it a scaffold for investigating compounds that target neurological and cellular pathways. Research into analogs with similar core structures has indicated potential activity in two primary areas. First, some related compounds are studied as synthetic cannabinoid receptor agonists to probe the endocannabinoid system . Second, other structural analogs have been designed as potent mitofusin activators, which are investigated for their role in promoting mitochondrial fusion and their potential application in neurodegenerative disease models . This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65193-15-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-hydroxycyclohexyl)phenol

InChI

InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-14H,1-2,6-7H2

InChI Key

KZFKNEPEVTXXRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC(=CC=C2)O)O

Origin of Product

United States

Theoretical and Computational Chemistry of Phenol, 3 2 Hydroxycyclohexyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular geometries, energies, and various spectroscopic properties.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. For "Phenol, 3-(2-hydroxycyclohexyl)-", the interplay between the phenolic ring and the hydroxycyclohexyl substituent is of particular interest. Density Functional Theory (DFT) is a widely used method to investigate these characteristics. researchgate.netresearchgate.netucc.edu.ghsemanticscholar.orgnih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are powerful tools within DFT that provide a detailed picture of electron distribution. researchgate.netresearchgate.net For substituted phenols, these analyses reveal that electron-withdrawing or -donating groups significantly influence the electron density of the phenyl ring. For instance, a chloro-substituent, while inductively withdrawing, can also donate electron density through resonance, leading to a net red shift in the UV spectrum. researchgate.netresearchgate.net In "Phenol, 3-(2-hydroxycyclohexyl)-", the hydroxyl and cyclohexyl groups would similarly influence the electronic environment of the phenol (B47542) moiety.

The presence of intramolecular hydrogen bonding is another critical aspect of the electronic structure. In ortho-substituted phenols, the proximity of the substituent to the phenolic hydroxyl group can lead to the formation of an intramolecular hydrogen bond, which can be investigated using theoretical and spectroscopic methods. rsc.orgacs.orgresearchgate.netnih.gov For "Phenol, 3-(2-hydroxycyclohexyl)-", an intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the hydroxyl group on the cyclohexane (B81311) ring, influencing its conformational preferences and reactivity.

Reaction Pathway Modeling and Transition State Theory

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This allows for the detailed modeling of reaction pathways. For phenolic compounds, reactions such as alkylation and oxidation have been studied computationally. acs.orgcaltech.eduresearchgate.netacs.orgpnnl.gov

DFT calculations have been employed to elucidate the mechanism of phenol alkylation in the presence of an acid catalyst. acs.orgcaltech.eduresearchgate.net These studies show that both O-alkylation (ether formation) and C-alkylation can occur, with the reaction proceeding through various intermediates and transition states. The calculations can predict the relative favorability of different pathways and the factors influencing product distribution. acs.orgcaltech.eduresearchgate.net For "Phenol, 3-(2-hydroxycyclohexyl)-", understanding such pathways is crucial for predicting its behavior in synthetic applications.

Transition state theory provides a framework for understanding the rates of chemical reactions. acs.org By calculating the properties of the transition state, which represents the highest energy point along the reaction coordinate, the rate constant of a reaction can be estimated. For reactions involving phenols, computational methods can be used to locate the transition state and determine its energy, providing insights into the reaction kinetics.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can be used to identify and characterize molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra using DFT calculations has become a valuable tool in structural elucidation. researchgate.netnih.govnih.govacs.orgyoutube.com By calculating the magnetic shielding tensors of the nuclei in a molecule, its ¹H and ¹³C NMR chemical shifts can be predicted with a good degree of accuracy. nih.govnih.govacs.org For "Phenol, 3-(2-hydroxycyclohexyl)-", predicting the NMR spectrum would be essential for its identification and for confirming its structure if it were to be synthesized.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.netucc.edu.ghsemanticscholar.orgnih.gov The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which are influenced by the electronic structure of the molecule and the solvent environment. researchgate.netresearchgate.netucc.edu.ghsemanticscholar.org For substituted phenols, the position and nature of the substituents have a significant impact on the UV-Vis spectrum. researchgate.netresearchgate.netucc.edu.ghsemanticscholar.org

IR Spectroscopy: The vibrational frequencies of a molecule, which are observed in its Infrared (IR) spectrum, can also be calculated using DFT. okstate.edursc.org These calculations can help in the assignment of the various vibrational modes of the molecule, such as the characteristic O-H stretching frequency in phenols. okstate.edu The position of this band is sensitive to hydrogen bonding, making IR spectroscopy a useful tool for studying intramolecular interactions. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and the effects of the solvent environment over time.

Conformational Sampling and Free Energy Landscapes

"Phenol, 3-(2-hydroxycyclohexyl)-" is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. MD simulations are a powerful tool for sampling these different conformations and understanding their relative energies. chemrxiv.orgeurekalert.orgnih.govyoutube.comutdallas.edu

The free energy landscape provides a comprehensive map of the stable and metastable conformations of a molecule and the energy barriers between them. chemrxiv.orgnih.gov For flexible molecules like "Phenol, 3-(2-hydroxycyclohexyl)-", constructing such a landscape is computationally demanding but offers invaluable insights into the molecule's dynamic behavior and how it might interact with other molecules. acs.orgchemrxiv.orgacs.org

Solvent Effects and Solvation Thermodynamics

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations explicitly including solvent molecules can provide a detailed picture of these interactions.

The thermodynamic parameters of solvation, such as the free energy, enthalpy, and entropy of hydration, can be calculated from MD simulations or through continuum solvent models. nih.govrsc.orgtandfonline.comacs.orgchemeo.com These parameters are crucial for understanding the solubility of the compound and its partitioning between different phases. For substituted phenols, the nature and position of the substituent have been shown to affect the thermodynamics of hydration. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Phenol, 3-(2-hydroxycyclohexyl)- Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are essential for optimizing lead compounds in drug discovery and for predicting the properties of new chemical entities.

For Phenol, 3-(2-hydroxycyclohexyl)- analogues, a QSAR study would involve synthesizing or computationally generating a library of related compounds with variations in their chemical structure. The biological activity of these analogues against a specific target would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested analogues.

A QSPR study would follow a similar methodology but would focus on predicting physicochemical properties such as solubility, boiling point, or logP, which are important for understanding a compound's behavior in biological systems and for formulation development.

Illustrative QSAR Model Data for Phenol, 3-(2-hydroxycyclohexyl)- Analogues

The table below illustrates the type of data that would be used to construct a QSAR model. The descriptors and activity data are hypothetical.

AnalogueLogPDipole Moment (Debye)Polar Surface Area (Ų)Biological Activity (IC50, µM)
Phenol, 3-(2-hydroxycyclohexyl)-2.81.940.55.2
Analogue 1 (with -Cl at C4)3.52.140.53.1
Analogue 2 (with -OCH3 at C4)2.72.549.78.9
Analogue 3 (cyclohexanol oxidized to cyclohexanone)2.13.237.312.5

This table is for illustrative purposes only. The data is not derived from actual experimental or computational results.

Analytical Methodologies for Research and Quantification of Phenol, 3 2 Hydroxycyclohexyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for isolating Phenol (B47542), 3-(2-hydroxycyclohexyl)- and assessing its purity. The choice of chromatographic method depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds due to its high resolution and sensitivity. chromatographyonline.comresearchgate.net Method development for Phenol, 3-(2-hydroxycyclohexyl)-, a polar compound, typically involves reversed-phase chromatography.

Commonly used stationary phases include C18 and biphenyl (B1667301) columns. nih.gov Biphenyl columns, in particular, have shown improved resolution and selectivity for phenolic compounds compared to traditional C18 columns. nih.gov The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Acidification of the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, with monitoring at wavelengths around 280 nm where phenols typically absorb. mdpi.comresearchgate.net

For purity assessment, the HPLC method must be validated for parameters such as linearity, accuracy, precision, and specificity. nih.gov The goal is to develop a robust method that can separate the main compound from any impurities, isomers, or degradation products.

Table 1: Illustrative HPLC Method Parameters for Phenolic Compound Analysis

Parameter Typical Conditions
Column Reversed-phase C18 or Biphenyl (e.g., 150 x 4.6 mm, 5 µm) mdpi.com
Mobile Phase A 0.1% Formic or Phosphoric Acid in Water mdpi.com
Mobile Phase B Acetonitrile or Methanol chromatographyonline.commdpi.com
Elution Gradient program
Flow Rate 0.6 - 1.5 mL/min nih.govmdpi.com
Column Temperature 20 - 45 °C chromatographyonline.commdpi.com
Detection DAD or UV at ~280 nm researchgate.net
Internal Standard A structurally similar compound, e.g., 2-chlorophenol (B165306) chromatographyonline.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for analyzing volatile and thermally stable compounds. chromatographyonline.com Phenolic compounds like Phenol, 3-(2-hydroxycyclohexyl)- are generally not volatile enough for direct GC analysis due to their polar hydroxyl groups. nih.gov Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable derivatives. nih.gov

Silylation is the most common derivatization technique, where active hydrogen atoms in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. nih.gov The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polar stationary phase.

Table 2: General Gas Chromatography (GC) Conditions for Derivatized Phenol Analysis

Parameter Typical Conditions
Derivatization Agent Silylating agents (e.g., BSTFA, TMCS)
Column Capillary column (e.g., DB-5, HP-5MS)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 - 300 °C
Oven Program Temperature gradient (e.g., starting at 100°C, ramping to 300°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The structure of Phenol, 3-(2-hydroxycyclohexyl)- contains two stereocenters, meaning it can exist as different stereoisomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by conventional chromatographic methods. sigmaaldrich.com Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.com CSPs based on cellulose (B213188) or amylose (B160209) derivatives are widely used for the separation of a broad range of chiral compounds. americanpharmaceuticalreview.com Both chiral HPLC and supercritical fluid chromatography (SFC) are powerful techniques for enantiomeric separations. researchgate.net SFC, in particular, can offer faster separations and is often used in high-throughput screening. researchgate.net The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. americanpharmaceuticalreview.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and sensitive quantification of compounds in complex mixtures. nih.gov

LC-MS/MS and GC-MS for Trace Analysis

The coupling of liquid chromatography or gas chromatography with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides exceptional selectivity and sensitivity for trace analysis. nih.gov

LC-MS/MS is a premier tool for quantifying low levels of phenolic compounds in various matrices. A rapid LC-MS/MS method has been developed for a related compound, 2-(3-Hydroxycyclohexyl)-5-(2-methyl-2-octanyl)phenol (CP 47,497), in human urine. nih.gov This method utilizes a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. nih.gov In MRM, the precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and allows for detection limits in the low ug/mL range. nih.gov

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. nih.gov After derivatization, the components eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to spectral libraries for positive identification. nih.gov Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantifying known target compounds.

Table 3: Example LC-MS/MS Parameters for a Related Hydroxycyclohexylphenol Compound

Parameter Description
Technique Triple Quadrupole Tandem Mass Spectrometry nih.gov
Ionization Mode Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM) nih.gov
Sample Preparation Dilution with water:acetonitrile nih.gov
Decision Limit (CCalpha) 0.01 ug/mL nih.gov
Detection Capability (CCbeta) 0.02 ug/mL nih.gov

Hyphenated Spectroscopic Methods (e.g., LC-NMR)

While MS provides information about the mass-to-charge ratio of a molecule and its fragments, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The hyphenation of liquid chromatography with NMR (LC-NMR) allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.gov

This technique is particularly powerful for the unambiguous structure elucidation of unknown compounds, such as metabolites or impurities of Phenol, 3-(2-hydroxycyclohexyl)-, without the need for prior isolation. nih.gov While LC-MS is used to identify compounds based on their mass, LC-NMR can confirm the proposed structure by providing detailed information on the proton and carbon skeleton. This makes it an invaluable tool in research settings for metabolite profiling and impurity identification. nih.gov

Electrochemical Methods for Detection

Electrochemical sensors have emerged as powerful tools for the detection of a wide array of phenolic compounds due to their inherent advantages, including rapid response times, high sensitivity, and cost-effectiveness. acs.orgfrontiersin.org While specific studies on the electrochemical detection of "Phenol, 3-(2-hydroxycyclohexyl)-" are not extensively documented, the principles and techniques applied to structurally similar substituted phenols, such as bisphenols and other endocrine-disrupting phenolic compounds, provide a strong foundation for its analysis. rsc.orgmit.edumdpi.com

The electrochemical activity of phenolic compounds is primarily attributed to the oxidation of the hydroxyl group attached to the aromatic ring. mit.edu For "Phenol, 3-(2-hydroxycyclohexyl)-", the presence of the hydroxyl group on the phenol ring would be the primary site for electrochemical oxidation. This process typically involves the transfer of electrons and protons, leading to the formation of a phenoxy radical, which can undergo further reactions. mit.edu The cyclohexyl group, being a non-electroactive substituent, is expected to influence the electron density of the phenol ring, thereby affecting the oxidation potential.

Electrode Materials and Modifications:

The choice of electrode material is critical in determining the sensitivity and selectivity of the electrochemical sensor. Various materials have been employed for the detection of phenolic compounds, each with unique properties.

Glassy Carbon Electrode (GCE): GCE is a commonly used working electrode due to its wide potential window and chemical inertness. However, the direct oxidation of phenols on bare GCEs can sometimes lead to electrode fouling due to the polymerization of oxidation products on the electrode surface.

Modified Electrodes: To enhance sensitivity, lower the detection limit, and mitigate fouling, GCEs are often modified with various nanomaterials. These modifications can increase the electrode's surface area, improve electron transfer kinetics, and catalyze the oxidation of the target analyte.

Carbon Nanotubes (CNTs) and Graphene: These carbon-based nanomaterials are frequently used to modify electrodes due to their excellent electrical conductivity and high surface area. mdpi.com

Metal and Metal Oxide Nanoparticles: Nanoparticles of metals like gold (Au) and platinum (Pt), and metal oxides such as cobalt oxide (Co₃O₄) and iron oxide (Fe₂O₃), have been shown to have electrocatalytic activity towards the oxidation of phenolic compounds. mdpi.comrsc.org For instance, a sensor based on CoFe₂O₄ nanoparticles has been successfully used for the detection of bisphenol A (BPA). mdpi.com

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites for a specific target molecule. An electrode modified with a MIP specific to the "Phenol, 3-(2-hydroxycyclohexyl)-" structure could offer exceptional selectivity.

Electrochemical Techniques:

Several electrochemical techniques can be employed for the quantification of "Phenol, 3-(2-hydroxycyclohexyl)-".

Cyclic Voltammetry (CV): CV is a fundamental technique used to study the redox behavior of a compound. It can provide information about the oxidation potential and the reversibility of the electrochemical reaction.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques that are well-suited for quantitative analysis. They work by applying a series of voltage pulses, which enhances the faradaic current while minimizing the capacitive current, resulting in lower detection limits compared to CV. For example, DPV has been used for the simultaneous detection of dihydroxybenzene isomers with a sensor based on FeCo₂O₄@ZIF-67/MWCNT-COOH. rsc.org

Table 1: Examples of Electrochemical Sensors for Phenolic Compounds

Electrode ModifierTarget AnalyteTechniqueLinear RangeLimit of Detection (LOD)Reference
CoFe₂O₄ NanoparticlesBisphenol A (BPA)DPV0.05–10 µM3.6 nM mdpi.com
Tyrosinase/SWCNTsBisphenol A (BPA)Amperometry0.1–12 μM0.02 μM mit.edu
FeCo₂O₄@ZIF-67/MWCNT-COOHDihydroxybenzene isomersDPV0.5-120 µM (HQ), 0.5-120 µM (CC), 1-150 µM (RC)0.15 µM (HQ), 0.12 µM (CC), 0.35 µM (RC) rsc.org
β-cyclodextrin/SiCNitrophenol isomersDPV0.01–150 μM0.019 μM (o-NP), 0.023 μM (p-NP) rsc.org

This table is for illustrative purposes and shows data for structurally related phenolic compounds, as direct data for "Phenol, 3-(2-hydroxycyclohexyl)-" is not available.

Microfluidic and Miniaturized Analytical Platforms

Microfluidic and lab-on-a-chip (LOC) technologies offer a paradigm shift in chemical analysis by miniaturizing and integrating laboratory processes onto a small chip. elveflow.comrivm.nlchromatographyonline.com These platforms provide numerous advantages, including significantly reduced sample and reagent consumption, faster analysis times, high throughput, and the potential for portability, making them ideal for on-site environmental monitoring or point-of-care diagnostics. rivm.nlnih.gov The analysis of "Phenol, 3-(2-hydroxycyclohexyl)-" could greatly benefit from the development of dedicated microfluidic systems.

Components and Design of Microfluidic Platforms:

A typical microfluidic device for chemical analysis consists of several integrated components:

Microchannels: A network of channels with dimensions in the micrometer range for precise fluid manipulation.

Micropumps and Microvalves: For controlling the flow of samples and reagents.

Mixing Chambers: To ensure efficient mixing of the sample with reagents.

Separation Units: In some cases, a separation step, such as capillary electrophoresis or chromatography, can be integrated on-chip.

Detection Zone: The area where the quantification of the analyte takes place.

Detection Methods in Microfluidic Systems:

Several detection methods can be integrated into microfluidic platforms for the analysis of phenolic compounds.

Electrochemical Detection: As discussed in the previous section, electrochemical sensors can be miniaturized and integrated directly into microfluidic channels. This combination allows for a highly sensitive, selective, and automated analytical system. For instance, DNA-functionalized graphene field-effect transistors have been integrated into a microfluidic system for the detection of BPA. acs.org

Optical Detection:

Colorimetric Detection: This method relies on a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte concentration. For example, a paper-based microfluidic device has been developed for the visual detection of BPA based on its reaction with a ferric reagent mixture. dphen1.com A similar approach could be developed for "Phenol, 3-(2-hydroxycyclohexyl)-" by identifying a suitable colorimetric reaction.

Fluorescence Detection: This highly sensitive technique involves the use of fluorescent probes or relies on the intrinsic fluorescence of the analyte.

Chemiluminescence Detection: This method measures the light emitted from a chemical reaction and is known for its high sensitivity and low background noise. libretexts.org

Applications and Future Perspectives:

Microfluidic platforms designed for the analysis of "Phenol, 3-(2-hydroxycyclohexyl)-" could find applications in various fields, including:

Environmental Monitoring: For the rapid and on-site detection of the compound in water and soil samples.

Industrial Process Monitoring: For real-time quality control during the synthesis or application of the compound.

Toxicological Studies: To analyze the uptake and metabolism of the compound in biological systems.

The development of such miniaturized systems would enable more efficient and widespread analysis of "Phenol, 3-(2-hydroxycyclohexyl)-", contributing to a better understanding of its properties and potential impacts.

Table 2: Examples of Microfluidic Systems for Phenolic Compound Analysis

Platform TypeTarget AnalyteDetection MethodKey FeaturesReference
Aqueous Two-Phase MicrofluidicsBisphenol A (BPA)HPLC (after extraction)Selective extraction with an ionic liquid, 95% extraction efficiency within 2 seconds. nih.gov
Paper-based Microfluidic DeviceBisphenol A (BPA)ColorimetricLow-cost, portable, and rapid visual detection. dphen1.com
Graphene Field-Effect Transistor in Microfluidic SystemBisphenol A (BPA)ElectrochemicalReusable, stable, and sensitive detection. acs.org
Molecularly Imprinted Polymer Microspheres in Microfluidic DeviceBisphenol A (BPA)Affinity-basedHigh selectivity and potential for solid-phase extraction. nih.gov

This table is for illustrative purposes and shows data for structurally related phenolic compounds, as direct data for "Phenol, 3-(2-hydroxycyclohexyl)-" is not available.

Review of Existing Academic Literature on Phenol, 3 2 Hydroxycyclohexyl

Meta-Analysis of Published Research

Research in this area has largely been driven by the potential applications of these compounds, which are structurally related to molecules with known biological activity. For instance, certain derivatives of 2-(3-hydroxycyclohexyl)phenol have been investigated for their cannabimimetic properties. nih.govodc.gov.au The synthesis of these compounds is often achieved through the catalytic hydrogenation of 2-phenylphenol (B1666276). epa.govyoutube.com The conditions of this hydrogenation, including the catalyst used, can influence the stereochemistry of the resulting hydroxycyclohexylphenol, leading to different cis- and trans-isomers. cymitquimica.com

To provide a structured overview, the table below summarizes the types of research conducted on the broader class of (hydroxycyclohexyl)phenols, which can be considered indicative of the research landscape for "Phenol, 3-(2-hydroxycyclohexyl)-".

Research FocusKey FindingsRelevant Compounds
Synthesis Catalytic hydrogenation of 2-phenylphenol is a common method. The choice of catalyst and reaction conditions affects the isomer distribution. epa.govyoutube.com2-(2-Hydroxycyclohexyl)phenol, 2-(3-Hydroxycyclohexyl)phenol
Structural Characterization Spectroscopic methods (NMR, IR, MS) are used to determine the structure and stereochemistry of the isomers.2-(2-Hydroxycyclohexyl)phenol cymitquimica.com
Biological Activity Certain derivatives exhibit cannabimimetic properties, with activity depending on the substitution pattern on the phenolic ring and the stereochemistry of the cyclohexyl ring. nih.govodc.gov.au2-(3-hydroxycyclohexyl)phenols odc.gov.au
Physicochemical Properties Data on melting point, boiling point, and solubility are available, primarily from chemical databases.2-(2-Hydroxycyclohexyl)phenol cymitquimica.com

Identification of Key Researchers and Research Groups

Due to the limited specific research on "Phenol, 3-(2-hydroxycyclohexyl)-", identifying key researchers who have focused exclusively on this compound is difficult. However, it is possible to identify researchers and groups that have contributed significantly to the understanding of the synthesis and properties of the broader class of (hydroxycyclohexyl)phenols and related compounds.

The work on cannabimimetic 2-(3-hydroxycyclohexyl)phenols points towards research conducted in the context of medicinal chemistry and pharmacology. While specific names are not frequently highlighted in the general search results, the development of compounds like CP 47,497 suggests research efforts within pharmaceutical companies and academic institutions focused on cannabinoid receptor ligands. nih.gov

Research on the catalytic hydrogenation of phenols, a key synthetic route to these compounds, is a broader field with numerous contributors. The study by Aramendia et al. on the selective hydrogenation of styrene (B11656) oxide provides insights into the types of catalytic systems that could be applicable. epa.gov

The table below lists research areas and the general profile of researchers involved, which would be relevant to the study of "Phenol, 3-(2-hydroxycyclohexyl)-".

Research AreaProfile of Researchers/Groups
Synthetic Chemistry Academic and industrial chemists focused on catalytic hydrogenation, stereoselective synthesis, and the development of novel synthetic methodologies.
Medicinal Chemistry & Pharmacology Researchers investigating structure-activity relationships of cannabinoid receptor modulators and other biologically active molecules.
Analytical Chemistry Scientists specializing in the structural elucidation of organic compounds using techniques like NMR, mass spectrometry, and X-ray crystallography.

Emerging Themes and Unexplored Areas

The research landscape surrounding "Phenol, 3-(2-hydroxycyclohexyl)-" and its isomers presents several emerging themes and unexplored areas ripe for investigation.

Emerging Themes:

Stereoselective Synthesis: There is a growing interest in controlling the stereochemistry of the hydroxyl and phenyl groups on the cyclohexane (B81311) ring. The biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form. Future research will likely focus on developing catalysts and synthetic routes that can selectively produce a single, desired diastereomer of 3-(2-hydroxycyclohexyl)phenol.

Structure-Activity Relationship (SAR) Studies: For derivatives of 2-(3-hydroxycyclohexyl)phenol, SAR studies have been crucial in understanding their biological effects. nih.govodc.gov.au A similar systematic exploration of the SAR for 3-(2-hydroxycyclohexyl)phenol and its derivatives could uncover novel biological activities.

Novel Applications: Beyond the established interest in their cannabimimetic properties, there is potential for these compounds in other areas. Their phenolic structure suggests possible applications as antioxidants or as building blocks for more complex molecules, such as ligands for catalysis or novel polymers.

Unexplored Areas:

Dedicated Biological Screening: There is a clear lack of comprehensive biological screening of "Phenol, 3-(2-hydroxycyclohexyl)-". Its potential effects on a wider range of biological targets beyond the cannabinoid receptors remain unknown.

Material Science Applications: The potential of incorporating this bifunctional molecule (containing both a phenol (B47542) and a secondary alcohol) into polymers or other materials has not been explored. Its structure could impart unique properties to such materials.

Computational Studies: Theoretical studies, such as density functional theory (DFT) calculations, could provide valuable insights into the conformational preferences, electronic properties, and reactivity of the different isomers of (hydroxycyclohexyl)phenols. This could aid in the design of new synthetic routes and in predicting their biological activity.

Critical Appraisal of Methodologies and Findings

A critical appraisal of the methodologies and findings in the literature reveals both strengths and limitations.

Strengths:

Robust Synthetic Methods: The synthesis of (hydroxycyclohexyl)phenols via the catalytic hydrogenation of 2-phenylphenol is a well-established and generally reliable method. epa.govyoutube.com This provides a solid foundation for accessing these compounds for further study.

Standard Analytical Techniques: The characterization of these compounds typically employs standard and powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide unambiguous structural information when properly applied. cymitquimica.com

Limitations and Areas for Improvement:

Lack of Isomer-Specific Data: A major limitation is the frequent reporting of data for mixtures of isomers. cymitquimica.com For instance, "2-(2-Hydroxycyclohexyl)phenol" is often described as a cis/trans mixture. To fully understand the properties and biological effects of "Phenol, 3-(2-hydroxycyclohexyl)-", it is crucial to study the pure, separated isomers.

Limited Mechanistic Insight: While synthetic methods are reported, detailed mechanistic studies of the hydrogenation process, particularly regarding the factors controlling stereoselectivity, are often not the primary focus. A deeper understanding of the reaction mechanism could lead to more efficient and selective syntheses.

Need for Broader Biological Profiling: The focus on cannabinoid activity for some derivatives means that other potential biological activities may have been overlooked. A broader and more systematic biological evaluation is needed.

The table below provides a summary of the methodologies and a critical appraisal.

MethodologyApplication in ResearchCritical Appraisal
Catalytic Hydrogenation Synthesis of (hydroxycyclohexyl)phenols from 2-phenylphenol.A robust and versatile method. However, control of stereoselectivity often requires further optimization and detailed mechanistic understanding.
Spectroscopic Analysis (NMR, IR, MS) Structural elucidation and characterization of isomers.Powerful and reliable techniques. The interpretation of spectra for mixtures of isomers can be complex.
Biological Assays (e.g., receptor binding) Determination of biological activity, particularly at cannabinoid receptors.Effective for the intended purpose. The focus has been narrow, and a wider range of assays is needed to explore other potential activities.

Future Research Directions and Translational Potential Academic and Pre Clinical Focus

Advanced Synthetic Strategies for Scalable Production

The advancement of "Phenol, 3-(2-hydroxycyclohexyl)-" from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient and scalable synthetic routes. Current methodologies often involve multi-step processes that may not be economically feasible for large-scale production. Future research should prioritize the development of more streamlined and sustainable synthetic strategies.

A promising avenue for exploration is the one-pot synthesis of cyclohexylphenols. A recent study has demonstrated the feasibility of a tandem catalytic system using RANEY® Nickel and hierarchical Beta zeolite for the conversion of phenol (B47542) and isopropyl alcohol to cyclohexylphenols. rsc.org This approach resulted in a remarkable selectivity of approximately 70% for cyclohexylphenols with a high conversion rate of 64% after just one hour at 150°C. rsc.org Adapting and optimizing such one-pot methodologies for the specific synthesis of "Phenol, 3-(2-hydroxycyclohexyl)-" could significantly reduce production time and costs.

Further research into alternative catalytic systems and green chemistry principles will be crucial. This includes the investigation of novel, highly selective catalysts that can favor the desired isomer of "Phenol, 3-(2-hydroxycyclohexyl)-" and the use of environmentally benign solvents and reagents. The development of continuous flow synthesis processes also presents an opportunity for enhanced efficiency, safety, and scalability. nih.gov

Table 1: Comparison of Synthetic Approaches for Cyclohexylphenols

Synthetic StrategyKey FeaturesPotential Advantages for Scalable Production
Traditional Multi-Step Synthesis Sequential reactions with isolation of intermediates.Well-established, but often time-consuming and resource-intensive.
One-Pot Tandem Catalysis Multiple reaction steps occur in a single reactor.Reduced reaction time, lower solvent usage, and increased efficiency. rsc.org
Continuous Flow Synthesis Reagents are continuously pumped through a reactor.Improved heat and mass transfer, enhanced safety, and potential for automation. nih.gov
Biocatalysis Use of enzymes to catalyze specific reactions.High selectivity, mild reaction conditions, and environmentally friendly.

Exploration of Novel Biological Targets

While the biological activities of some cyclohexylphenol derivatives have been investigated, the full spectrum of potential biological targets for "Phenol, 3-(2-hydroxycyclohexyl)-" remains largely unexplored. A significant body of research on phenolic compounds suggests a wide range of potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov

A recent study on a related class of compounds, 3-[3-(phenalkylamino)cyclohexyl]phenols, identified them as novel antagonists of the μ-opioid receptor (MOR). nih.gov This finding suggests that the cyclohexylphenol scaffold could be a valuable starting point for the development of new modulators of opioid receptors, potentially leading to novel analgesics or treatments for substance use disorders. nih.gov Future research should, therefore, include comprehensive screening of "Phenol, 3-(2-hydroxycyclohexyl)-" and its analogues against a broad panel of biological targets.

Table 2: Potential Biological Targets for Phenol, 3-(2-hydroxycyclohexyl)- Based on Related Phenolic Compounds

Target ClassPotential Therapeutic ApplicationReference
Opioid Receptors Pain management, addiction disorders. nih.gov
Cyclooxygenase (COX) Enzymes Anti-inflammatory, pain relief. nih.gov
Nuclear Factor-κB (NF-κB) Anti-inflammatory, cancer therapy. nih.gov
Angiotensin-Converting Enzyme (ACE) Hypertension treatment. nih.gov
Various Kinases Cancer therapy, inflammatory diseases. nih.gov

Systematic investigation of the structure-activity relationships (SAR) will be crucial to optimize the interaction of "Phenol, 3-(2-hydroxycyclohexyl)-" with identified targets and to minimize off-target effects.

Integration with Emerging Technologies (e.g., AI in Chemical Discovery, Automated Synthesis)

The integration of emerging technologies such as artificial intelligence (AI) and automated synthesis platforms can significantly accelerate the discovery and development of new therapeutics based on the "Phenol, 3-(2-hydroxycyclohexyl)-" scaffold.

Automated synthesis platforms can then be utilized for the rapid and efficient synthesis of the most promising candidates identified through AI. emolecules.commerckmillipore.com These platforms can perform a wide range of chemical reactions in a high-throughput manner, enabling the rapid generation of compound libraries for biological screening. nih.govmerckmillipore.com The use of automated systems also enhances reproducibility and allows for the efficient exploration of a wider chemical space. nih.gov

Interdisciplinary Research Opportunities

Realizing the full translational potential of "Phenol, 3-(2-hydroxycyclohexyl)-" will require a collaborative, interdisciplinary approach. The complexity of drug discovery and development necessitates the integration of expertise from various scientific disciplines.

Key interdisciplinary research opportunities include:

Chemistry and Biology: Collaboration between synthetic chemists and molecular biologists will be essential for the design, synthesis, and biological evaluation of novel "Phenol, 3-(2-hydroxycyclohexyl)-" derivatives.

Pharmacology and Toxicology: Pharmacologists will be needed to elucidate the mechanisms of action and to assess the efficacy of these compounds in preclinical models, while toxicologists will evaluate their safety profiles.

Computational Chemistry and Data Science: The integration of computational modeling and data analysis will be crucial for guiding the design of new compounds and for understanding complex biological data. youtube.com

Materials Science and Engineering: For potential applications in drug delivery, collaborations with materials scientists could lead to the development of novel formulations to enhance the bioavailability and targeted delivery of "Phenol, 3-(2-hydroxycyclohexyl)-" based drugs.

By fostering these interdisciplinary collaborations, the scientific community can create a synergistic environment for innovation and accelerate the translation of promising research findings from the laboratory to the clinic.

Q & A

Q. What are the recommended methods for quantifying 3-(2-hydroxycyclohexyl)phenol in biological samples?

The Folin-Ciocalteu (Folin phenol) reagent is a widely accepted method for quantifying phenolic compounds in biological matrices. This colorimetric assay relies on the reduction of the Folin reagent by phenolic hydroxyl groups, producing a blue chromophore measurable at 750 nm . For 3-(2-hydroxycyclohexyl)phenol, standardize the protocol using a calibration curve with pure compound solutions. Ensure interference from reducing agents (e.g., ascorbic acid) is minimized via sample pretreatment (e.g., solid-phase extraction).

Q. How can researchers validate the structural integrity of 3-(2-hydroxycyclohexyl)phenol post-synthesis?

Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C spectra with NIST reference data for cyclohexyl-substituted phenols (e.g., 2-cyclohexylphenol, CAS 119-42-6) to confirm substitution patterns .
  • IR : Identify characteristic O–H (3200–3600 cm1^{-1}) and aromatic C–C (1450–1600 cm1^{-1}) stretches.
  • Mass Spectrometry : Validate molecular weight (e.g., C12_{12}H16_{16}O, MW 176.25) using high-resolution MS .

Q. What thermodynamic properties are critical for handling 3-(2-hydroxycyclohexyl)phenol in experimental workflows?

Key parameters include:

  • Enthalpy of Formation : Δf_fH° (gas) ≈ –96 kJ/mol (from phenol analogs, adjusted for cyclohexyl substitution) .
  • Phase Transition : Melting points of structurally similar compounds (e.g., 2-cyclohexylphenol: 327.9 K) suggest storage at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for cyclohexyl-substituted phenols?

Discrepancies in Δf_fH° values (e.g., –96.36 vs. –94.2 kJ/mol for phenol) arise from measurement methods (combustion calorimetry vs. sublimation enthalpy). For 3-(2-hydroxycyclohexyl)phenol, reconcile data using:

  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict gas-phase thermochemistry .
  • Experimental Validation : Differential scanning calorimetry (DSC) for phase-change enthalpies .

Q. What experimental designs are effective for studying the photocatalytic oxidation of 3-(2-hydroxycyclohexyl)phenol?

Design a reaction system with:

  • Catalysts : TiO2_2 or ZnO nanoparticles under UV irradiation to simulate environmental degradation pathways .
  • Analytical Tools : HPLC-MS to track intermediates (e.g., quinones or hydroxylated derivatives).
  • Kinetic Modeling : Monitor pseudo-first-order rate constants under varying pH and oxygen levels.

Q. How does the 3-(2-hydroxycyclohexyl) substituent influence allosteric modulation in pharmacological targets?

Structural analogs like benzoquinazolinone 12 (containing 3-(2-hydroxycyclohexyl)) exhibit enhanced binding to M1 muscarinic acetylcholine receptors (M1mAChR). Key strategies include:

  • Mutagenesis Studies : Compare wild-type vs. Y179A mutants to identify critical residues for cooperativity .
  • Molecular Dynamics : Simulate ligand-receptor interactions to map hydrophobic/π-stacking contributions of the cyclohexyl group .

Q. What computational approaches predict the reactivity of 3-(2-hydroxycyclohexyl)phenol derivatives?

Use quantum chemical tools:

  • DFT Calculations : Optimize geometries and compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Solvent Modeling : COSMO-RS to predict solubility and partition coefficients in biphasic systems.

Methodological Notes

  • Data Sources : Prioritize NIST Standard Reference Data for thermochemistry and peer-reviewed pharmacological studies (e.g., Journal of Biological Chemistry) for bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.